2-Bromo-4-iodomandelic acid

Descripción

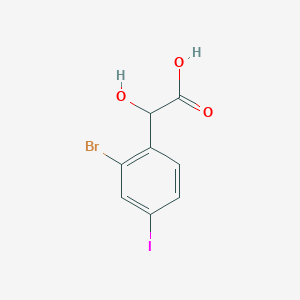

2-Bromo-4-iodomandelic acid is a halogenated derivative of mandelic acid (α-hydroxybenzoic acid), characterized by a hydroxyl group (-OH) and a carboxylic acid (-COOH) attached to adjacent carbons on a benzene ring. The benzene ring is further substituted with bromine (Br) at position 2 and iodine (I) at position 4. This compound combines the structural features of mandelic acid with halogen atoms, which confer unique physicochemical properties.

Propiedades

Fórmula molecular |

C8H6BrIO3 |

|---|---|

Peso molecular |

356.94 g/mol |

Nombre IUPAC |

2-(2-bromo-4-iodophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6BrIO3/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

Clave InChI |

LLEBNADVADIBOE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1I)Br)C(C(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodomandelic acid typically involves the halogenation of mandelic acid derivatives. One common method is the bromination of 4-iodomandelic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the iodination of mandelic acid followed by bromination. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature, solvent, and reaction time.

Análisis De Reacciones Químicas

Reduction Reactions

The carboxylic acid group in 2-bromo-4-iodomandelic acid can be reduced to yield derivatives such as alcohols or aldehydes. For example:

-

Reduction to Phenylacetic Acid Derivatives :

A Chinese patent (CN105646181A) describes the reduction of 2-bromo-4-hydroxymandelic acid to 2-bromo-4-hydroxyphenylacetic acid using stannous chloride (SnCl₂·2H₂O) in concentrated HCl .-

Conditions : 80°C, 3 hours.

-

Mechanism : The reaction proceeds via protonation of the hydroxyl group, followed by SnCl₂-mediated decarboxylation and reduction of the α-keto acid intermediate .

While this example involves a brominated hydroxymandelic acid, analogous reactivity is expected for this compound due to structural similarities.

-

Decarboxylation

The carboxylic acid group may undergo decarboxylation under acidic or oxidative conditions, forming aryl halides.

-

Hunsdiecker–Borodin-Type Reaction :

In the presence of halogenating agents (e.g., Br₂), mandelic acid derivatives can lose CO₂ to generate aryl halides .

Electrophilic Substitution

The aromatic ring’s reactivity is influenced by electron-withdrawing groups (Br, I) and the hydroxyl group.

-

Halogenation :

Bromine and iodine substituents direct further electrophilic substitution to specific positions.-

Meta-Directing Effects :

Bromine and iodine deactivate the ring, favoring substitution at positions activated by the hydroxyl group (e.g., para to -OH) . -

Catalysts :

Mandelic acid derivatives enhance regioselective bromination via halogen-bonding interactions with reagents like N-bromosuccinimide (NBS) .

-

Nucleophilic Aromatic Substitution

Iodine’s superior leaving-group ability compared to bromine enables selective substitution reactions.

-

Iodine Displacement :

The iodine atom in this compound can be replaced by nucleophiles (e.g., -OH, -NH₂) under basic conditions.-

Conditions :

-

Polar aprotic solvents (e.g., DMF).

-

Elevated temperatures (80–120°C).

-

-

Example :

Reaction with ammonia yields 2-bromo-4-aminomandelic acid.

-

Oxidation Reactions

The α-hydroxy acid structure is susceptible to oxidation.

-

Oxidation to α-Keto Acid :

-

Reagents : KMnO₄, CrO₃.

-

Product : 2-Bromo-4-iodobenzoylformic acid.

-

Coupling Reactions

The aryl halides participate in cross-coupling reactions.

-

Suzuki Coupling :

-

Substrates : Aryl boronic acids.

-

Catalyst : Pd(PPh₃)₄.

-

Product : Biaryl derivatives.

-

-

Ullmann Coupling :

-

Substrates : Aryl amines.

-

Catalyst : CuI.

-

Product : N-Aryl compounds.

-

Thermal Stability and Side Reactions

Under heat, competing reactions such as dehalogenation or rearrangement may occur.

Aplicaciones Científicas De Investigación

2-Bromo-4-iodomandelic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which 2-Bromo-4-iodomandelic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound in medicinal chemistry.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-bromo-4-iodomandelic acid and related compounds from the evidence:

Key Observations:

- Functional Groups: this compound uniquely combines hydroxyl and carboxylic acid groups, enabling dual reactivity (e.g., esterification or glycosylation). In contrast, 2-amino-4-bromobenzoic acid’s amino group facilitates amide bond formation, while 4-(bromomethyl)benzaldehyde’s aldehyde group is highly reactive toward nucleophiles .

- Halogen Effects : The larger iodine atom in this compound increases steric hindrance and polarizability compared to smaller halogens (Cl, Br), influencing solubility and leaving-group propensity in substitution reactions .

Physicochemical Properties

- Acidity: The hydroxyl and carboxylic acid groups in this compound result in stronger acidity (estimated pKa ~2.5) compared to 2-bromo-4-chlorobenzoic acid (pKa ~2.8) due to the electron-withdrawing effects of I and Br. 2-Amino-4-bromobenzoic acid, with an electron-donating amino group, exhibits a higher pKa (~4.5), reducing its acidity .

- Solubility : The biphenyl structure of 4'-bromobiphenyl-2-carboxylic acid reduces aqueous solubility compared to mandelic acid derivatives, which benefit from hydrophilic hydroxyl groups .

Q & A

Q. What are the standard protocols for synthesizing 2-Bromo-4-iodomandelic acid, and how can researchers verify its purity and structural integrity?

- Methodological Answer : Synthesis typically involves halogenation of mandelic acid derivatives under controlled conditions. Key steps include:

- Using spectroscopic techniques (e.g., -NMR, -NMR, IR) to confirm the presence of bromine and iodine substituents.

- Cross-referencing melting points and chromatographic data (HPLC, GC-MS) with literature values from databases like SciFinder or Reaxys to validate purity .

- Employing elemental analysis to verify stoichiometric ratios of Br and I.

Q. How can researchers design experiments to study the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Optimize reaction conditions (solvent polarity, temperature, catalysts) to favor either bromine or iodine substitution. For example:

- Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to activate the C-I bond for substitution .

- Compare reaction kinetics via -NMR monitoring to track intermediate formation.

- Include control experiments with mono-halogenated analogs (e.g., 4-iodomandelic acid) to isolate substituent effects .

Advanced Research Questions

Q. How should researchers address contradictory data in the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer :

- Systematic Error Analysis :

- Replicate experiments using standardized conditions (e.g., inert atmosphere, anhydrous solvents) to rule out environmental variability.

- Compare results across multiple analytical methods (e.g., chiral HPLC vs. optical rotation) to identify method-specific biases .

- Data Interpretation :

- Use statistical tools (e.g., ANOVA) to assess significance of yield variations.

- Publish negative results with detailed procedural notes to aid reproducibility .

Q. What strategies can resolve challenges in synthesizing enantiomerically pure this compound?

- Methodological Answer :

- Chiral Resolution :

- Employ diastereomeric salt formation using resolving agents like cinchona alkaloids.

- Optimize crystallization conditions (solvent ratio, cooling rate) to enhance enantiomeric excess (ee) .

- Stereochemical Analysis :

- Use X-ray crystallography to confirm absolute configuration.

- Validate ee via Mosher ester derivatization and -NMR analysis .

Q. How can researchers evaluate the biological activity of this compound while mitigating cytotoxicity risks?

- Methodological Answer :

- Toxicity Screening :

- Conduct preliminary cytotoxicity assays (e.g., MTT, Live/Dead staining) on mammalian cell lines (e.g., HEK-293) at varying concentrations (10–100 µM) .

- Targeted Bioactivity :

- Use molecular docking simulations to predict interactions with enzymes (e.g., mandelate racemase).

- Validate inhibition via enzyme activity assays (e.g., UV-Vis monitoring of cofactor depletion) .

Data Analysis and Reproducibility

Q. What are best practices for reconciling discrepancies between computational predictions and experimental results for this compound’s thermodynamic properties?

- Methodological Answer :

- Computational Calibration :

- Validate DFT calculations (e.g., Gibbs free energy of formation) against experimental calorimetry data.

- Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model halogen-heavy systems .

- Error Documentation :

- Report confidence intervals for computational outputs and experimental replicates .

Q. How can researchers ensure reproducibility in scaled-up syntheses of this compound?

- Methodological Answer :

- Process Optimization :

- Perform Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, reagent addition rate).

- Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Batch Consistency :

- Publish detailed procedural logs, including deviations (e.g., ambient humidity, equipment calibration dates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.